molecular formula C11H18N2O4S B13882497 3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide

3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide

Cat. No.: B13882497
M. Wt: 274.34 g/mol
InChI Key: RNZATYDOZCQJLB-UHFFFAOYSA-N
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Description

3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with an amino group, an ethoxyethyl group, and a methoxy group, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with 2-ethoxyethyl chloride in the presence of a base like sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield sulfinamide or sulfide derivatives.

    Substitution: The methoxy and ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic reactions.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide-sensitive enzymes.

Medicine

Medically, sulfonamides are known for their antibacterial properties. This compound may be explored for its potential as an antibiotic or as a lead compound for developing new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(2-ethoxyethyl)cyclohexane-1-carboxamide: This compound has a similar structure but with a cyclohexane ring instead of a benzene ring.

    3-amino-N-(2-ethoxyethyl)-N-ethyl-2-methylpropanamide: This compound features an additional ethyl group and a different amide structure.

Uniqueness

3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both methoxy and ethoxyethyl groups, along with the sulfonamide functionality, makes it a valuable compound for various applications.

Properties

Molecular Formula

C11H18N2O4S

Molecular Weight

274.34 g/mol

IUPAC Name

3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C11H18N2O4S/c1-3-17-7-6-13-18(14,15)9-4-5-11(16-2)10(12)8-9/h4-5,8,13H,3,6-7,12H2,1-2H3

InChI Key

RNZATYDOZCQJLB-UHFFFAOYSA-N

Canonical SMILES

CCOCCNS(=O)(=O)C1=CC(=C(C=C1)OC)N

Origin of Product

United States

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